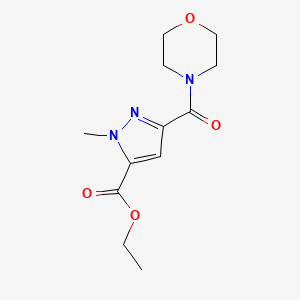
ethyl 1-methyl-3-(morpholin-4-ylcarbonyl)-1H-pyrazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-methyl-3-(morpholin-4-ylcarbonyl)-1H-pyrazole-5-carboxylate is a useful research compound. Its molecular formula is C12H17N3O4 and its molecular weight is 267.285. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Ethyl 1-methyl-3-(morpholin-4-ylcarbonyl)-1H-pyrazole-5-carboxylate, identified by CAS Number 1393573-05-1, is a pyrazole derivative with notable biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of anti-inflammatory and analgesic treatments. This article synthesizes existing research findings on the biological activity of this compound, including structure-activity relationships (SAR), case studies, and relevant data tables.
The molecular formula of this compound is C12H17N3O4, with a molecular weight of 267.28 g/mol. The compound features a pyrazole ring substituted with a morpholine group, which is critical for its biological activity.
Anti-inflammatory and Analgesic Properties
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory and analgesic effects. A study conducted on related pyrazole derivatives demonstrated that these compounds were screened for analgesic and anti-inflammatory activities, revealing promising results in reducing inflammation without significant ulcerogenic effects .
In a specific case study involving derivatives of pyrazole, it was found that modifications in the substituents on the benzene moiety influenced the analgesic efficacy. For instance, certain substitutions enhanced anti-inflammatory activity while maintaining low toxicity profiles .
Structure-Activity Relationship (SAR)
The SAR analysis of pyrazole derivatives has provided insights into how structural modifications impact biological activity. For example, the presence of electron-withdrawing groups at specific positions on the phenyl ring significantly increased inhibitory activities against various biological targets .
Table 1 summarizes the findings from various studies on the SAR of related compounds:
| Compound | Substituent | Activity Type | Inhibition (%) |
|---|---|---|---|
| 6i | 4-Methylphenyl | NA Inhibitor | 52.31 |
| 12c | 4-Fluorophenyl | NA Inhibitor | 56.45 |
| 9m | Bromoindazole | Antifungal | Higher than Boscalid |
The mechanism by which this compound exerts its biological effects involves interactions at the molecular level. Inhibitory activities against neuraminidase (NA) have been linked to hydrogen bonding and hydrophobic interactions between the compound and active site residues in NA .
Case Studies
A notable case study involved a series of pyrazole derivatives where this compound was tested for its anti-inflammatory properties. The results indicated that this compound exhibited significant inhibition of inflammatory markers in vitro, supporting its potential use as an anti-inflammatory agent .
Propriétés
IUPAC Name |
ethyl 2-methyl-5-(morpholine-4-carbonyl)pyrazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O4/c1-3-19-12(17)10-8-9(13-14(10)2)11(16)15-4-6-18-7-5-15/h8H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJSCYNGEVIKCIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1C)C(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














